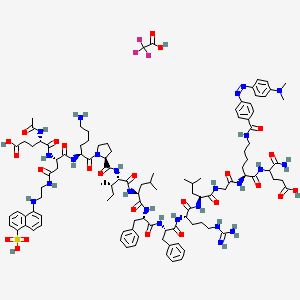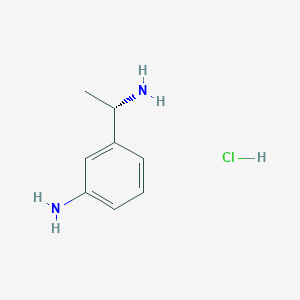
2-(4-Fluorphenyl)ethylamin-Hydroiodid
Übersicht
Beschreibung
2-(4-Fluorophenyl)ethylamine Hydroiodide is a useful research compound. Its molecular formula is C8H11FIN and its molecular weight is 267.08 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Fluorophenyl)ethylamine Hydroiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Fluorophenyl)ethylamine Hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)ethylamine Hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von 2-Amino-4-Arylpyrimidin-Derivaten
2-(4-Fluorphenyl)ethylamin-Hydroiodid kann als Nucleophil bei der Synthese von 2-Amino-4-Arylpyrimidin-Derivaten verwendet werden . Diese Derivate haben aufgrund ihrer biologischen Aktivitäten eine breite Palette von Anwendungen in der pharmazeutischen Chemie.
Herstellung von ortho-metallierten primären Phenethylaminen
Diese Verbindung eignet sich für die Herstellung von ortho-metallierten primären Phenethylaminen mit elektronenschiebenden und elektronenziehenden Gruppen am aromatischen Ring . Dies führt zu Komplexen, die sechsgliedrige Palladacyclen enthalten, die bei verschiedenen katalytischen Transformationen wichtig sind.
Strukturstudien
Monohydratisiertes 2-(4-Fluorphenyl)ethylamin wurde unter Verwendung von Ionisationsverlust-stimulierter Raman-Spektroskopie und Dichtefunktionalberechnungen untersucht . Dies liefert Einblicke in die intra- und intermolekularen Wechselwirkungen, die bei der Stabilisierung des Clusters eine Rolle spielen.
Defektpassivierung in zweidimensionalen Perowskiten
Das externe elektrische Feld kann die Defekte in einem FPEA2PbI4-Film (FPEAI = this compound) in einer kapazitiven Vorrichtung bei 78 K passivieren, und die PL-Intensität kann stark erhöht werden . Diese Anwendung ist im Bereich der Optoelektronik von Bedeutung.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)ethanamine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.HI/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLSFNWSBZSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1413269-55-2 | |
| Record name | 2-(4-Fluorophenyl)ethylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(4-Fluorophenyl)ethylamine Hydroiodide in the context of perovskite materials?
A1: 2-(4-Fluorophenyl)ethylamine Hydroiodide (FPEAI) is a crucial component in synthesizing specific 2D perovskite structures. In the cited research [], it is used to form the 2D perovskite FPEA2PbI4. This organic-inorganic hybrid perovskite demonstrates potential for optoelectronic devices.
Q2: How does the external electric field impact the FPEA2PbI4 perovskite based on the research findings?
A2: The research [] demonstrates that applying an external electric field to FPEA2PbI4 films at low temperatures (78K) can significantly enhance photoluminescence (PL) intensity. This enhancement is attributed to the electric field effectively passivating defects within the perovskite structure. Interestingly, the PL intensity continues to increase even after removing the electric field, indicating a "charge-soaking effect." This finding suggests a novel, in-situ method for improving the performance of 2D perovskites for applications like LEDs and lasers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B1496838.png)



![1,4-diazabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-(1-hydroxypropan-2-yloxy)benzoic acid](/img/structure/B1496845.png)
![4,6,10-Trioxa-5-phosphahexacosanoic acid, 2-amino-5-hydroxy-13,17,21,25-tetramethyl-11-oxo-8-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, 5-oxide, sodium salt, (2S,8R)-](/img/structure/B1496850.png)
![2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide](/img/structure/B1496851.png)

![(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496858.png)


![4,6-Bis(5'-bromo-3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1496868.png)
![[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate](/img/structure/B1496869.png)

